11,15-Dihydroxy-16,16-dimethyl-9-methylideneprosta-5,13-dien-1-oic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11,15-Dihydroxy-16,16-dimethyl-9-methylideneprosta-5,13-dien-1-oic acid is a synthetic derivative of prostaglandin E2. This compound is known for its resistance to metabolism and prolonged half-life in vivo. It acts as an agonist on most EP receptor subtypes and is a competitive inhibitor of 15-hydroxy PGDH .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct stereochemistry and functional group placement .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
11,15-Dihydroxy-16,16-dimethyl-9-methylideneprosta-5,13-dien-1-oic acid undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of double bonds to single bonds.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The reaction conditions often involve controlled temperatures and pressures to achieve the desired transformations .
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can have different biological activities and properties .
Scientific Research Applications
11,15-Dihydroxy-16,16-dimethyl-9-methylideneprosta-5,13-dien-1-oic acid has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity and stability of prostaglandin derivatives.
Biology: Investigated for its role in cellular signaling and regulation of inflammatory responses.
Medicine: Explored for its potential therapeutic effects in treating conditions like ulcers and inflammation.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
The compound exerts its effects by acting as an agonist on EP receptor subtypes, which are involved in various physiological processes. It competitively inhibits 15-hydroxy PGDH, an enzyme responsible for the degradation of prostaglandins. This inhibition leads to increased levels of prostaglandins, which can modulate inflammation, pain, and other biological responses .
Comparison with Similar Compounds
Similar Compounds
16,16-Dimethylprostaglandin E2: Another synthetic derivative of prostaglandin E2 with similar properties but different functional groups.
Dinoprostone: A naturally occurring prostaglandin E2 used in medical applications.
Uniqueness
11,15-Dihydroxy-16,16-dimethyl-9-methylideneprosta-5,13-dien-1-oic acid is unique due to its specific structural modifications, which confer resistance to metabolism and prolonged biological activity. This makes it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
7-[3-hydroxy-2-(3-hydroxy-4,4-dimethyloct-1-enyl)-5-methylidenecyclopentyl]hept-5-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O4/c1-5-6-15-23(3,4)21(25)14-13-19-18(17(2)16-20(19)24)11-9-7-8-10-12-22(26)27/h7,9,13-14,18-21,24-25H,2,5-6,8,10-12,15-16H2,1,3-4H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMLGLMGSFIXSGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(C)C(C=CC1C(CC(=C)C1CC=CCCCC(=O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00866845 |
Source
|
Record name | 11,15-Dihydroxy-16,16-dimethyl-9-methylideneprosta-5,13-dien-1-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00866845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.